1-(Methoxymethyl)cyclopropan-1-ol
Description
1-(Methoxymethyl)cyclopropan-1-ol is a cyclopropanol derivative characterized by a methoxymethyl (-CH₂-O-CH₃) substituent attached to the cyclopropane ring. Cyclopropanols are known for their strained three-membered ring structure, which confers unique reactivity and stability challenges.
Properties
Molecular Formula |
C5H10O2 |
|---|---|
Molecular Weight |
102.13 g/mol |
IUPAC Name |
1-(methoxymethyl)cyclopropan-1-ol |
InChI |
InChI=1S/C5H10O2/c1-7-4-5(6)2-3-5/h6H,2-4H2,1H3 |
InChI Key |
YVKLWLLSWZGMCF-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CC1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Classification of Analogues
Cyclopropanol derivatives are categorized based on substituents:
- Aryl-substituted : e.g., 1-(3,4-Dichlorophenyl)cyclopropan-1-ol (), 1-(2-fluoro-3-chlorophenyl)cyclopropan-1-ol ().
- Alkyl-substituted : e.g., 1-methylcyclopropan-1-ol (), 1-(propan-2-yl)cyclopropan-1-ol ().
- Ether/Functionalized substituents : e.g., 1-methoxy-2-phenylcyclopropan-1-ol (), 1-(Methoxymethyl)cyclopropan-1-ol ().
Physicochemical Properties
Key Observations :
Reactivity and Stability
- Rearrangement Tendencies: Cyclopropanols are prone to acid- or base-induced ring-opening rearrangements. For example, this compound may form ethyl ketones under acidic conditions, similar to analogues in . The electron-donating methoxymethyl group could stabilize the intermediate carbocation, altering rearrangement kinetics compared to aryl-substituted derivatives .
- Synthetic Utility: Enantiomerically pure cyclopropanols (e.g., Z-2-hydroxyethyl-1-methylcyclopropan-1-ol in ) serve as precursors for tetrahydropyrans. The methoxymethyl group in this compound may enable similar stereoselective reactions for oxygen-containing heterocycles .
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